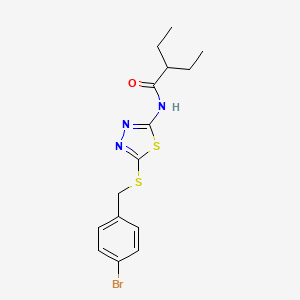

![molecular formula C22H28N4O2 B2755118 N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890631-55-7](/img/structure/B2755118.png)

N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

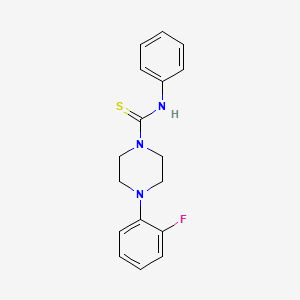

“N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . It also has a 3,4-dimethoxyphenyl group, which is a type of aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazolo[1,5-a]pyrimidine core, with the various substituents attached at the appropriate positions . The 3,4-dimethoxyphenyl group would contribute to the compound’s overall polarity .Chemical Reactions Analysis

As a nitrogen-containing heterocycle, the pyrazolo[1,5-a]pyrimidine core of this compound could potentially participate in a variety of chemical reactions . The 3,4-dimethoxyphenyl group could also undergo reactions typical of aromatic ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the pyrazolo[1,5-a]pyrimidine core and the 3,4-dimethoxyphenyl group would likely influence properties such as polarity, solubility, and stability .Scientific Research Applications

Synthesis and Biological Activity

Heterocyclic Compound Synthesis : The compound is part of a broader class of chemicals used in the synthesis of pyrimidine and pyrazolo derivatives. These compounds are synthesized through methods such as microwave irradiative cyclocondensation and evaluated for their potential biological activities, including insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Activities : Another application involves the synthesis of novel polyheterocyclic systems derived from cyclopenta[pyrido] and furo[pyrimidine] derivatives. These compounds exhibit pronounced antimicrobial properties and the structure–activity relationship studies indicate specific moieties contributing to their biological activities (Sirakanyan et al., 2021).

Electrophysiological Applications : Modified analogs of related chemical structures have been studied for their potential in treating symptoms of ataxia through the normalization of abnormal firing of Purkinje cells in cerebellar slices from SCA2 mice. This suggests the therapeutic usefulness of these compounds in neurological disorders (El-Sayed et al., 2021).

Chemical Synthesis Techniques

Microwave-Assisted Synthesis : The use of microwave irradiation is a common technique in the synthesis of related heterocyclic compounds, offering advantages such as reduced reaction times and enhanced yields. This method is applied in the synthesis of diverse heterocyclic compounds containing pyrimidine, pyrazoline, and isoxazoline rings, highlighting the versatile applications of these chemical frameworks in medicinal chemistry and drug design (Ahmad, 2013).

Regioselective Synthesis : The development of regioselective synthesis methods for pyrazolo[pyrimidine] derivatives further demonstrates the compound's role in creating functionally substituted heterocyclic compounds. These methods enable the precise manipulation of molecular structures to explore their biological activities and potential therapeutic applications (Moustafa et al., 2022).

Future Directions

Properties

IUPAC Name |

N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-14-12-20(24-17-8-6-5-7-9-17)26-22(23-14)21(15(2)25-26)16-10-11-18(27-3)19(13-16)28-4/h10-13,17,24H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTCUWPLWOZTCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

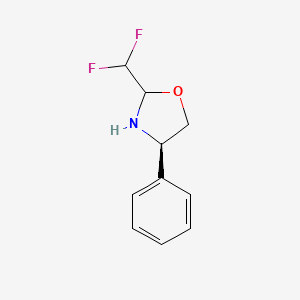

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2755038.png)

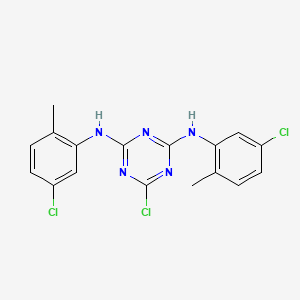

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2755045.png)

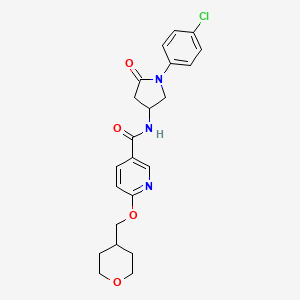

![N-[2-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2755047.png)

![N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2755051.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2755056.png)

![N-(4-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2755057.png)

![2-[(2-chloroacetyl)-methylamino]-N-cyclopropylacetamide](/img/structure/B2755058.png)